molecular formula C17H20BrNO4 B6348558 4-(2-Bromobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 1326810-19-8

4-(2-Bromobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

Cat. No. B6348558
CAS RN: 1326810-19-8
M. Wt: 382.2 g/mol
InChI Key: FVPGYEOEPSWXQR-UHFFFAOYSA-N
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Description

“4-(2-Bromobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid” is an organic compound that incorporates a carboxyl functional group . The name carboxyl comes from the fact that a carbonyl and a hydroxyl group are attached to the same carbon .


Synthesis Analysis

The synthesis of such compounds often involves complex reactions. For example, carboxylic acids can be converted into acid chlorides by treatment with thionyl chloride, SOCl2 . This reaction occurs by a nucleophilic acyl substitution pathway in which the carboxylic acid is first converted into an acyl chlorosulfite intermediate .


Molecular Structure Analysis

The carbon and oxygen in the carbonyl are both sp2 hybridized which gives a carboxylic acid a basic trigonal shape . The hydroxyl oxygen is also sp2 hybridized which allows one of its lone pair electrons to conjugate with the pi system of the carbonyl group .


Chemical Reactions Analysis

Carboxylic acids are not reactive enough to undergo nucleophilic addition directly, but their reactivity is greatly enhanced in the presence of a strong acid such as HCl or H2SO4 . The mineral acid protonates the carbonyl-group oxygen atom, thereby giving the carboxylic acid a positive charge and rendering it much more reactive toward nucleophiles .


Physical And Chemical Properties Analysis

Carboxylic acids are organic compounds which incorporate a carboxyl functional group, CO2H . The name carboxyl comes from the fact that a carbonyl and a hydroxyl group are attached to the same carbon . The carbon and oxygen in the carbonyl are both sp2 hybridized which gives a carboxylic acid a basic trigonal shape .

Scientific Research Applications

Peptide Synthesis and Chemical Structure

The research on chiral heterospirocyclic compounds has shown their utility as synthons for developing complex peptide structures. Simon Stamm, A. Linden, and H. Heimgartner (2003) synthesized N-methyl-N-phenyl-5-oxa-1-azaspiro[2.4]hept-1-en-2-amine and related compounds, exploring their application in peptide synthesis. These compounds, upon reaction with thiobenzoic and benzoic acid, yielded racemic benzamides and diastereoisomeric mixtures of N-benzoyl dipeptides. The solid-state conformations and configurations were determined through X-ray crystallography, highlighting their potential in the precise construction of peptide chains and understanding stereochemical arrangements in complex organic molecules (Stamm, Linden, & Heimgartner, 2003).

Antiviral Activity

Çağla Begüm Apaydın and colleagues (2020) designed and synthesized N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives, testing their antiviral activities. Compounds within this series demonstrated strong activity against influenza A/H3N2 virus and human coronavirus 229E, showcasing the therapeutic potential of spirothiazolidinone derivatives in viral infections. This research underscores the versatility of the spirothiazolidinone scaffold for developing new classes of antiviral molecules, reflecting the significance of structural diversity in medicinal chemistry (Apaydın, Loy, Stevaert, & Naesens, 2020).

Synthetic Methodologies

In the realm of organic synthesis, novel methodologies for constructing spirocyclic compounds have been developed. V. Yu., K. Praliyev, A. Nagimova, and A. Zazybin (2015) reported a simple one-pot synthesis approach for N-substituted 4-methyl-1-oxa-8-azaspiro[4,5]deca-3-en-3-carboxylic acids. This method involved unexpected reaction pathways, yielding spirocyclic compounds through aldol condensation followed by cyanoethylation, demonstrating the intricacies of spirocyclic synthesis and the potential for developing new synthetic routes (Yu., Praliyev, Nagimova, & Zazybin, 2015).

Mechanism of Action

The mechanism of the Fischer esterification reaction is shown in Figure 21.5 . Carboxylic acids are not reactive enough to undergo nucleophilic addition directly, but their reactivity is greatly enhanced in the presence of a strong acid such as HCl or H2SO4 . The mineral acid protonates the carbonyl-group oxygen atom, thereby giving the carboxylic acid a positive charge and rendering it much more reactive toward nucleophiles .

properties

IUPAC Name

4-(2-bromobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrNO4/c1-11-6-8-17(9-7-11)19(14(10-23-17)16(21)22)15(20)12-4-2-3-5-13(12)18/h2-5,11,14H,6-10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVPGYEOEPSWXQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Bromobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

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